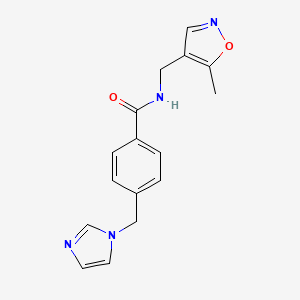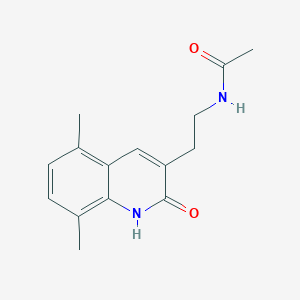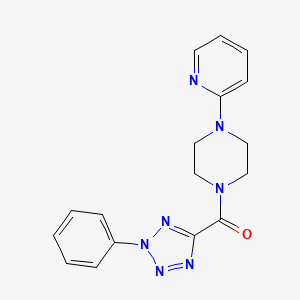
4-((1H-imidazol-1-yl)methyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1H-imidazol-1-yl)methyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide, also known as MIMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIMB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
Research has explored the synthesis and structural characterization of compounds related to 4-((1H-imidazol-1-yl)methyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide. For example, the cyclocondensation of methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with 1,3-binucleophiles, such as benzamidines, has been investigated, leading to the synthesis of trifluoromethyl-containing compounds with potential pharmacological applications (Sokolov et al., 2014). These synthetic approaches contribute to the development of new molecules with therapeutic potential.
Pharmacological Potential
Compounds structurally related to 4-((1H-imidazol-1-yl)methyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide have been studied for their pharmacological activities. For instance, novel benzamide derivatives have been identified as potent and selective inhibitors of TNF-alpha Converting Enzyme (TACE), highlighting their potential in the treatment of inflammatory diseases (Ott et al., 2008). Another study focused on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, identifying compounds with potential as class III antiarrhythmic agents (Morgan et al., 1990).
Drug Metabolism and Pharmacokinetics
Investigations into the pharmacokinetics and tissue distribution of structurally similar compounds have provided insights into their potential as therapeutic agents. For instance, a study on a novel ALK5 inhibitor demonstrated its potential to suppress renal and hepatic fibrosis, as well as exert anti-metastatic effects, showcasing the compound's promising pharmacokinetic profile (Kim et al., 2008).
Catalysis and Material Science
Research has also extended into the use of related compounds in catalysis and material science. For example, the synthesis of substituted imidazo[1,5-a]pyrazines via mono-, di-, and directed remote metalation strategies has been explored, demonstrating the utility of these compounds in constructing functionalized derivatives for various applications (Board et al., 2009).
properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-12-15(9-19-22-12)8-18-16(21)14-4-2-13(3-5-14)10-20-7-6-17-11-20/h2-7,9,11H,8,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCZVUMDLNZMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2579779.png)
![N-(4-butylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2579781.png)
![N-(4-tert-butylphenyl)-3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]propanamide](/img/structure/B2579782.png)

![1-[3-(phenylthio)pyrazin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2579784.png)
![4-[5-(ethylsulfonyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2579787.png)


![7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2579794.png)




![N-(2-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2579800.png)